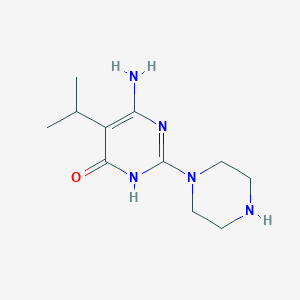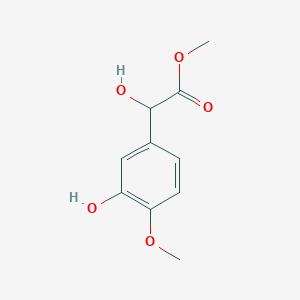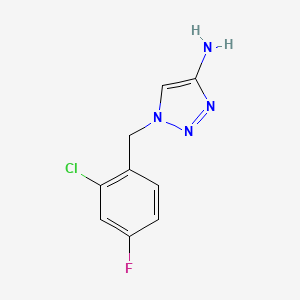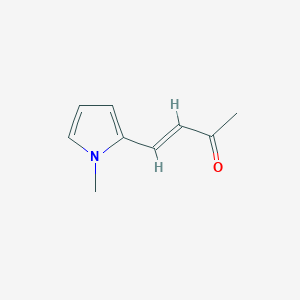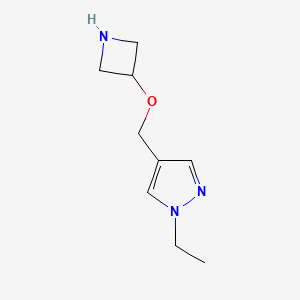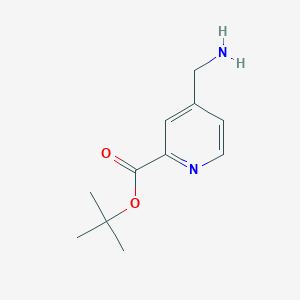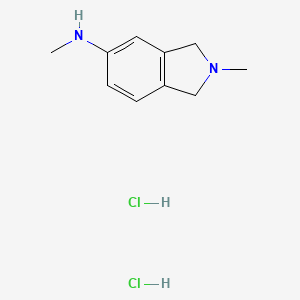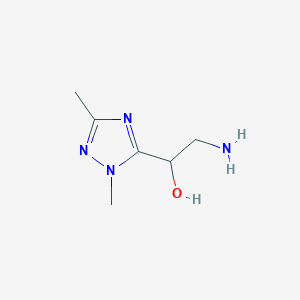
3-(2,4-Dimethylphenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenyl)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzonitrile core substituted with a 2,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:
2,4-Dimethylphenylboronic acid+3-BromobenzonitrilePd catalyst, K2CO3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,4-Dimethylphenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can be used for oxidation.
Major Products:
Substitution: Substituted benzonitriles.
Reduction: 3-(2,4-Dimethylphenyl)benzylamine.
Oxidation: 3-(2,4-Dimethylphenyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2,4-Dimethylphenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for drug design and development.
Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its aromatic structure contributes to the stability and performance of these materials.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound without the 2,4-dimethyl substitution.
2,4-Dimethylbenzonitrile: A similar compound with the nitrile group directly attached to the 2,4-dimethylphenyl ring.
3-Phenylbenzonitrile: A compound with a phenyl group instead of the 2,4-dimethylphenyl group.
Uniqueness: 3-(2,4-Dimethylphenyl)benzonitrile is unique due to the presence of both the nitrile group and the 2,4-dimethyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C15H13N |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)benzonitrile |
InChI |
InChI=1S/C15H13N/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 |
InChI-Schlüssel |
KVNHWPAOIRMEBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



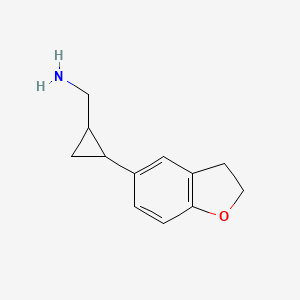
![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)
